Bienvenue dans la boutique en ligne BenchChem!

ZD-4190

Angiogenesis Receptor Tyrosine Kinase VEGFR2

ZD-4190 is an orally bioavailable VEGFR2/EGFR inhibitor with 24-fold selectivity for VEGFR2 over VEGFR1 and 30-fold selectivity against bFGF-driven proliferation. This ATP-competitive probe minimizes off-target confounding, making it essential for reproducible angiogenesis studies, DCE-MRI vascular response quantification (validated 53% Ktrans reduction), and benchmarking novel dual VEGFR/EGFR inhibitors.

Molecular Formula C19H16BrFN6O2
Molecular Weight 459.3 g/mol
Cat. No. B1663494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-4190
SynonymsN-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)quinazolin-4-amine
ZD 4190
ZD-4190
ZD4190
Molecular FormulaC19H16BrFN6O2
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
InChIInChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
InChIKeyYBTGTVGEKMZEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZD-4190: Baseline Pharmacology and Chemical Identity for Preclinical Procurement


ZD-4190 is a substituted 4-anilinoquinazoline small-molecule inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinase activity [1]. It has been characterized as an orally bioavailable agent with demonstrated broad-spectrum antitumor activity in preclinical xenograft models following chronic once-daily oral dosing [1]. The compound, with CAS number 413599-62-9 and molecular weight 459.27 g/mol, acts as an ATP-competitive inhibitor of VEGF receptor-2 (KDR) and VEGF receptor-1 (Flt-1) kinase activity, and inhibits VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation in vitro .

Why VEGFR/EGFR Inhibitors Cannot Be Interchanged: The Case for ZD-4190-Specific Selection


Despite a shared quinazoline core and overlapping kinase target profiles among VEGFR/EGFR inhibitors, critical differences in absolute potency, isoform selectivity, and resultant in vivo vascular efficacy profiles render these compounds non-interchangeable in rigorous preclinical studies [1]. ZD-4190's unique substitution pattern (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine) yields a distinct inhibition profile—particularly its 24-fold selectivity for VEGFR2/KDR over VEGFR1/Flt-1 and its 30-fold functional selectivity against bFGF-driven endothelial proliferation—that directly impacts the interpretation of angiogenic blockade experiments [2]. Substituting ZD-4190 with a later-generation analog like vandetanib or a pan-VEGFR agent like cediranib introduces confounding variables such as altered VEGFR2/VEGFR1 potency ratios and off-target kinase engagement, which can invalidate comparisons between studies and compromise the reproducibility of vascular response measurements obtained via methods like dynamic contrast-enhanced MRI [1].

ZD-4190 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


VEGFR2/KDR Potency: ZD-4190 vs. Vandetanib

ZD-4190 demonstrates approximately 1.4-fold higher potency for the VEGFR2/KDR kinase domain compared to the later-generation analog vandetanib (ZD6474). In cell-free kinase assays, ZD-4190 inhibits KDR with an IC50 of 29 ± 4 nM [1], whereas vandetanib exhibits an IC50 of 40 nM for the same target . This potency advantage may translate to more complete target engagement at equivalent dosing in systems where VEGFR2 is the primary driver of angiogenesis.

Angiogenesis Receptor Tyrosine Kinase VEGFR2

VEGFR1/Flt-1 Selectivity: ZD-4190 vs. Cediranib

ZD-4190 exhibits a marked 24-fold selectivity for VEGFR2/KDR (IC50: 29 nM) over VEGFR1/Flt-1 (IC50: 708 nM) . This contrasts sharply with the pan-VEGFR inhibitor cediranib (AZD2171), which shows high potency against VEGFR1 with an IC50 of 5 nM and a selectivity ratio of only ~5-fold over VEGFR2 (IC50: <1 nM) . The differential VEGFR1 engagement is mechanistically significant, as VEGFR1 can act as a decoy receptor and its inhibition may yield distinct vascular normalization effects.

VEGFR1 Kinase Selectivity Angiogenesis

EGFR Kinase Inhibition: ZD-4190 vs. Vandetanib

ZD-4190 demonstrates slightly greater potency against EGFR (IC50: 0.4 µM) compared to vandetanib (ZD6474), which inhibits EGFR with an IC50 of 0.5 µM (500 nM) . Both compounds are dual VEGFR/EGFR inhibitors, but the modest 1.25-fold improvement in EGFR inhibition by ZD-4190 may influence outcomes in tumor models driven by autocrine EGFR signaling alongside paracrine VEGF-mediated angiogenesis.

EGFR Dual Inhibition Cancer

Functional Selectivity: VEGF-Driven vs. bFGF-Driven Endothelial Proliferation

ZD-4190 demonstrates a 30-fold functional selectivity for inhibiting VEGF-stimulated HUVEC proliferation (IC50: 0.05 µM) over basic fibroblast growth factor (bFGF)-stimulated HUVEC proliferation (IC50: 1.5 µM) . This functional selectivity profile is a critical differentiator from multikinase inhibitors like sunitinib, which potently inhibit multiple angiogenic drivers, including PDGFR and c-Kit, in addition to VEGFR2 [1]. The 30-fold window confirms that ZD-4190's anti-angiogenic effects are primarily mediated through the VEGF axis rather than through broader, non-selective kinase inhibition.

HUVEC Selectivity Angiogenesis

In Vivo Vascular Response: Ktrans Reduction in PC-3 Xenografts

In a direct comparative pharmacodynamic study, oral administration of ZD-4190 at 100 mg/kg significantly reduced the vascular transfer constant (Ktrans) in PC-3 prostate tumor xenografts by 31% after a 1-day treatment regimen and by 53% after a 7-day treatment regimen, as measured by dynamic contrast-enhanced MRI (DCE-MRI) [1]. In a separate but comparable study using the same PC-3 xenograft model, the related analog vandetanib (ZD6474) at 50 mg/kg produced a 46% reduction in Ktrans after 2 days of dosing [2]. While direct head-to-head comparisons are not available, the similar magnitude of vascular response achieved by ZD-4190 at a higher dose, and the clear dose- and time-dependent effect, provide a validated in vivo biomarker for confirming target engagement and anti-vascular activity.

DCE-MRI Vascular Permeability Xenograft

Broad-Spectrum Preclinical Antitumor Efficacy in Xenograft Models

Chronic once-daily oral dosing of ZD-4190 elicited significant antitumor activity across a panel of established (approx. 0.5 cm³) human tumor xenografts, including breast, lung, prostate, and ovarian models, at doses that would not be expected to have any direct antiproliferative effect on tumor cells [1]. In the PC-3 prostate cancer xenograft model, prolonged tumor cytostasis was demonstrated with 10 weeks of ZD-4190 dosing, and upon withdrawal of therapy, tumor growth resumed after a short delay, confirming that the observed effect was due to continuous target inhibition rather than tumor eradication [1]. This broad-spectrum efficacy, validated across histologically diverse tumor types, provides a robust foundation for using ZD-4190 as a reference VEGFR inhibitor in preclinical oncology studies, distinguishing it from agents with more narrow or unpredictable activity profiles.

Xenograft Tumor Growth Inhibition Cytostasis

Optimal Application Scenarios for ZD-4190 in Preclinical Research and Development


Target Validation in VEGF-Driven Angiogenesis Models

When the research objective is to conclusively link an observed anti-angiogenic phenotype to VEGF receptor-2 (KDR) signaling, ZD-4190's 24-fold selectivity over VEGFR1/Flt-1 and its 30-fold functional selectivity against bFGF-driven endothelial proliferation make it an ideal chemical probe. This profile minimizes confounding effects from VEGFR1 decoy receptor inhibition and off-target kinase activity, ensuring that outcomes are primarily attributable to VEGFR2 blockade. Use ZD-4190 in HUVEC tube formation assays or in vivo matrigel plug assays to establish a clear VEGF-dependence of the angiogenic process under investigation.

Pharmacodynamic Biomarker Studies Using DCE-MRI

For studies employing dynamic contrast-enhanced MRI (DCE-MRI) to quantify changes in tumor vascular permeability and blood flow, ZD-4190 provides a validated and dose-responsive in vivo reference. The documented 53% reduction in Ktrans in PC-3 prostate xenografts after 7 days of 100 mg/kg oral dosing [1] serves as a benchmark for confirming on-target anti-vascular activity. ZD-4190 is particularly suitable for establishing DCE-MRI protocols and for use as a positive control when testing novel anti-angiogenic compounds, as its vascular effects are well-characterized and reproducible.

Benchmarking Novel Dual VEGFR/EGFR Inhibitors

In drug discovery programs focused on developing next-generation dual VEGFR/EGFR inhibitors, ZD-4190 serves as an essential reference compound for benchmarking potency and selectivity. Its balanced inhibition profile against VEGFR2 (IC50: 29 nM) and EGFR (IC50: 0.4 µM) [2], combined with its established in vivo efficacy across multiple xenograft models [3], provides a clear baseline for comparative assessment. Use ZD-4190 in parallel with novel candidates in kinase profiling panels and cellular proliferation assays to quantify improvements in potency, selectivity, or therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD-4190

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.